(5,6,7,8-tetrahydroquinolin-4-yl)methanamine hydrochloride
Description
(5,6,7,8-Tetrahydroquinolin-4-yl)methanamine hydrochloride is a bicyclic amine derivative featuring a partially hydrogenated quinoline scaffold with a primary amine group at the 4-position. Its synthesis typically involves catalytic hydrogenation of the aromatic quinoline ring, followed by functionalization of the amine group. For example, related tetrahydroquinoline derivatives, such as 2-methyl-5,6,7,8-tetrahydroquinolin-4-one, are synthesized via platinum oxide-catalyzed hydrogenation in acetic acid under H₂, yielding high-purity products confirmed by NMR and LC-MS . The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications.
Properties
CAS No. |
1864063-83-1 |
|---|---|
Molecular Formula |
C10H15ClN2 |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroquinolin-4-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h5-6H,1-4,7,11H2;1H |
InChI Key |
QMOUUDOSSQFYJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC=CC(=C2C1)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Bromination Followed by Nucleophilic Amination
A common strategy for introducing the methanamine (-CH₂NH₂) group involves bromination at the 4-position of 5,6,7,8-tetrahydroquinoline. The brominated intermediate, 4-bromo-5,6,7,8-tetrahydroquinoline, reacts with ammonia or a protected amine source (e.g., benzophenone imine) under Ullmann or Buchwald-Hartwig conditions. For instance, using a copper(I) catalyst and potassium hydroxide in dimethylformamide (DMF) at 120°C, the bromide is displaced by an amine, yielding 4-aminomethyl-tetrahydroquinoline. Subsequent acid hydrolysis (e.g., HCl) converts the product into its hydrochloride salt.
Reductive Amination of a Ketone Intermediate
An alternative route involves oxidizing the 4-position of 5,6,7,8-tetrahydroquinoline to a ketone (4-oxo-5,6,7,8-tetrahydroquinoline) using Jones reagent (CrO₃/H₂SO₄). Reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature introduces the methanamine group, achieving yields of 65–75%. This method benefits from mild conditions and avoids halogenated intermediates.
One-Pot Tandem Hydrogenation and Functionalization
Recent advancements enable the integration of hydrogenation and amination into a single reaction vessel. As demonstrated in Patent EP0056766B1, a mixture of quinoline, Pd/C, and ammonium chloride undergoes sequential hydrogenation (8 atm H₂, 65°C) and in situ amination (165°C, 2 hours) to directly yield (5,6,7,8-tetrahydroquinolin-4-yl)methanamine. The process leverages the Pd catalyst’s dual role in hydrogenation and C–N coupling, reducing material loss and improving atom economy.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Catalytic Hydrogenation + Bromination/Amination | 60–70°C, 8–12 atm H₂; 120°C, CuI catalyst | 70–80% | High selectivity; scalable | Requires halogenated intermediates |
| Reductive Amination | RT, NaBH₃CN, MeOH | 65–75% | Avoids halogens; mild conditions | Oxidation step adds complexity |
| One-Pot Tandem Process | 65–165°C, Pd/C, NH₄Cl | 85–90% | Simplified workflow; high atom economy | Requires precise temperature control |
Purification and Salt Formation
The crude amine product is purified via vacuum distillation (0.72 kPa, 78–80°C) to remove unreacted starting materials and byproducts. Treatment with concentrated hydrochloric acid in ethanol precipitates the hydrochloride salt, which is recrystallized from hot isopropanol to achieve >99% purity.
Challenges and Optimization Strategies
-
Positional Selectivity : Ensuring functionalization at the 4-position remains challenging due to the steric hindrance of the tetrahydroquinoline skeleton. Directed ortho-metalation (DoM) strategies using directing groups (e.g., sulfonamides) improve regioselectivity.
-
Catalyst Deactivation : Pd/C catalysts are prone to poisoning by amine byproducts. Pretreatment with bicarbonate solutions (e.g., NaHCO₃) mitigates this issue by neutralizing acidic sites.
-
Scalability : The one-pot tandem process offers superior scalability but requires stringent control over hydrogen pressure and temperature gradients .
Chemical Reactions Analysis
Types of Reactions
(5,6,7,8-tetrahydroquinolin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which are valuable intermediates in organic synthesis and medicinal chemistry .
Scientific Research Applications
Neurological Research
The compound has been investigated for its neuroprotective effects, particularly due to its ability to cross the blood-brain barrier. Studies indicate that it may interact with neurotransmitter receptors, potentially offering therapeutic benefits for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Anticancer Activity
Preliminary research suggests that (5,6,7,8-tetrahydroquinolin-4-yl)methanamine hydrochloride exhibits activity against certain cancer cell lines. Its mechanism of action may involve the modulation of specific signaling pathways associated with tumor growth and survival.
Drug Development
As an intermediate in drug synthesis, this compound is explored for developing pharmaceuticals targeting various diseases. Its structural analogs have been shown to possess diverse biological activities, making it a focal point for new drug candidates aimed at treating conditions like depression and anxiety.
Binding Affinities
Research has focused on the compound's binding affinities to various receptors and enzymes. Interaction studies have revealed potential targets in the central nervous system, which could elucidate its pharmacological profile and therapeutic implications.
Case Studies
Several case studies highlight the applications of (5,6,7,8-tetrahydroquinolin-4-yl)methanamine hydrochloride:
- Neuroprotection Study : A study demonstrated its protective effects on neuronal cells exposed to oxidative stress.
- Antitumor Activity : Research indicated that the compound reduced proliferation in specific cancer cell lines by inducing apoptosis.
These findings emphasize the compound's potential as a therapeutic agent in both neurological and oncological contexts.
Mechanism of Action
The mechanism of action of (5,6,7,8-tetrahydroquinolin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Observations:
AMD-070’s extended side chain increases molecular weight and solubility, enabling intravenous administration .
Functional Group Impact :
- The tetrazine group in [4-(1,2,4,5-Tetrazin-3-yl)phenyl]methanamine HCl enables rapid bioorthogonal reactions, unlike the inert amine in the target compound .
- Thiazole- and benzimidazole-containing analogues exhibit distinct electronic profiles, influencing receptor binding (e.g., AMD-070’s CXCR4 antagonism) .
Biological Activity
(5,6,7,8-Tetrahydroquinolin-4-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action based on various research findings.
The compound has the molecular formula and a molecular weight of 148.21 g/mol. It is characterized by its tetrahydroquinoline structure, which contributes to its unique biological activities. The hydrochloride form enhances its solubility in water, making it suitable for various biological studies.
Neuroprotective Effects
Preliminary studies suggest that (5,6,7,8-tetrahydroquinolin-4-yl)methanamine hydrochloride exhibits neuroprotective properties. Its ability to cross the blood-brain barrier allows it to interact with specific receptors in the central nervous system. This interaction may contribute to its potential in treating neurodegenerative diseases.
Anticancer Activity
Research indicates that this compound may have anticancer properties. In vitro studies have demonstrated its effectiveness against certain cancer cell lines. For instance, compounds structurally related to tetrahydroquinoline derivatives have shown high antiproliferative activity against colorectal cancer (CRC) cells by inducing oxidative stress and apoptosis through the PI3K/AKT/mTOR signaling pathway .
The mechanism by which (5,6,7,8-tetrahydroquinolin-4-yl)methanamine hydrochloride exerts its biological effects involves several pathways:
- Receptor Interaction : The compound has been evaluated for its binding affinities with neurotransmitter receptors, which may explain some observed neuroprotective effects.
- Oxidative Stress Induction : Studies have shown that certain derivatives can evoke cellular stress by increasing reactive oxygen species (ROS), leading to cell death in cancer cells .
- Inhibition of Nitric Oxide Synthase : Related compounds have been identified as potent inhibitors of neuronal nitric oxide synthase (nNOS), which is implicated in pain pathways and neuroinflammation .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Study on Antitumor Activity : A study evaluated a series of tetrahydroquinoline compounds for their ability to inhibit CRC growth. One specific derivative demonstrated significant antiproliferative activity with a GI50 value in the low nanomolar range and inhibited tubulin polymerization .
- Neuroprotection in Animal Models : In vivo experiments using rat models have shown that the compound can reverse thermal hyperalgesia and reduce allodynia when administered at therapeutic doses .
Data Summary
The following table summarizes key findings related to the biological activity of (5,6,7,8-tetrahydroquinolin-4-yl)methanamine hydrochloride and its derivatives:
Q & A
Basic Research Question
- X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves bond lengths/angles, particularly the amine group’s geometry and chloride ion coordination. Data collection at 100 K minimizes thermal motion artifacts .
- NMR Spectroscopy : ¹H NMR (400 MHz, D₂O) identifies the tetrahydroquinoline ring protons (δ 1.5–2.8 ppm) and the methanamine group (δ 3.1–3.5 ppm). DEPT-135 confirms CH₂/CH₃ groups .
- Mass Spectrometry : ESI-MS in positive mode detects the [M+H]⁺ ion (m/z ~193) and HCl adducts .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies in bioactivity (e.g., IC₅₀ variability in kinase inhibition assays) often arise from:
- Assay Conditions : Differences in buffer pH, ionic strength, or reducing agents (e.g., DTT) can alter compound stability .
- Cell Line Variability : Use isogenic cell lines to control for genetic background effects .
- Data Normalization : Internal controls (e.g., housekeeping genes in qPCR) and dose-response curve replication (n ≥ 3) improve reproducibility. Meta-analysis of raw data from public repositories (e.g., PubChem BioAssay) identifies outlier datasets .
What computational approaches are used to model the interaction of this compound with biological targets?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Maestro predicts binding modes to targets like serotonin receptors. Protonation states (amine group at physiological pH) are critical for accurate pose prediction .
- Molecular Dynamics (MD) : GROMACS simulations (50 ns, explicit solvent) assess binding stability and ligand-induced conformational changes in targets .
- QSAR Modeling : Hammett constants for substituents on the tetrahydroquinoline ring correlate with logP and bioactivity .
How should researchers evaluate the solubility and stability of this compound under physiological conditions?
Basic Research Question
- Solubility : Use shake-flask method in PBS (pH 7.4) with HPLC quantification. Hydrochloride salts typically exhibit >10 mg/mL solubility due to ionic dissociation .
- Stability : Incubate in simulated gastric fluid (pH 2.0) and plasma (37°C). LC-MS monitors degradation products (e.g., free base formation via HCl loss) .
- Storage : Lyophilized powder at -20°C under argon prevents hygroscopic degradation .
What strategies are effective for analyzing enantiomeric purity and its impact on biological activity?
Advanced Research Question
- Chiral Chromatography : Use Chiralpak AD-H column (hexane:isopropanol, 90:10) to resolve enantiomers. Retention time differences >2 min indicate high enantiomeric excess (ee >99%) .
- Circular Dichroism (CD) : Peaks at 220–250 nm distinguish R/S configurations. Correlate ee% with activity in receptor-binding assays (e.g., GPCRs) to identify bioactive enantiomers .
- Stereoselective Synthesis : Employ asymmetric hydrogenation with Ru-BINAP catalysts to control ee .
How can researchers design dose-response experiments to assess this compound’s therapeutic potential?
Advanced Research Question
- Dose Range : Test 0.1–100 μM in 3-fold dilutions to capture full sigmoidal curves. Include vehicle controls (e.g., DMSO ≤0.1%) .
- Endpoint Selection : Use ATP-based viability assays (CellTiter-Glo) for cytotoxicity and Western blotting for target protein modulation (e.g., phosphorylated ERK) .
- Data Analysis : Fit data to Hill equation (GraphPad Prism) to calculate EC₅₀/IC₅₀. Compare AUC values for efficacy ranking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
